Terutroban - 165538-40-9

Terutroban

Catalog Number: EVT-283937
CAS Number: 165538-40-9
Molecular Formula: C20H22ClNO4S
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Terutroban (also known as S18886 or Triplion®) is a synthetic compound classified as a thromboxane-prostanoid receptor antagonist. [, , ] It selectively binds to and blocks the thromboxane A2 (TXA2) receptor (also known as the TP receptor), thereby inhibiting the physiological effects of TXA2 and other TP receptor agonists. [, , , ] Terutroban has been investigated extensively for its potential in the prevention and treatment of cardiovascular and cerebrovascular diseases, primarily due to its antithrombotic, anti-vasoconstrictive, and anti-atherosclerotic properties. [, , , , , , ]

Synthesis Analysis

One total synthesis approach for Terutroban leverages key reactions including the Claisen rearrangement, Friedel-Crafts acylation, and Heck coupling, providing an alternative to traditional Diels-Alder methods. []

Mechanism of Action

Terutroban exerts its effects primarily by antagonizing the TP receptor. [, , , , ] TXA2, a potent vasoconstrictor and platelet agonist, binds to the TP receptor, leading to platelet aggregation, smooth muscle contraction, and the promotion of atherogenesis. [, , , , , ] By blocking the TP receptor, Terutroban inhibits these effects, contributing to its antithrombotic, anti-vasoconstrictive, and anti-atherosclerotic properties. [, , , , ]

Applications
  • Investigating the role of TP receptors in cardiovascular and cerebrovascular diseases: Terutroban has been used as a pharmacological tool to elucidate the role of TP receptors in the pathogenesis of hypertension, atherosclerosis, stroke, and other related conditions. [, , , , , , , , ]
  • Evaluating the efficacy of TP receptor antagonism in preclinical models: Numerous studies have employed Terutroban in animal models to assess its potential therapeutic benefits in conditions such as hypertension, stroke, atherosclerosis, portal hypertension, diabetic nephropathy, and preeclampsia. [, , , , , , , ]
  • Assessing the impact of Terutroban on endothelial function: Studies have examined the effects of Terutroban on endothelial function, demonstrating its ability to improve endothelium-dependent vasodilation in patients with coronary artery disease and carotid atherosclerosis. [, , ]
  • Investigating the interaction of Terutroban with other drugs: Research has explored the potential interactions between Terutroban and other medications, such as aspirin and rofecoxib, to understand their combined effects on cardiovascular outcomes. [, ]

Thromboxane A2 (TXA2)

  • Compound Description: TXA2 is an unstable metabolite of arachidonic acid produced through the cyclooxygenase pathway. Primarily released from activated platelets, monocytes, and damaged blood vessels, TXA2 acts as a potent vasoconstrictor and induces irreversible platelet aggregation. [] It contributes to vascular proliferation and atherosclerosis by binding to thromboxane/prostaglandin endoperoxide receptors (TP receptors). [] TXA2 is also implicated in increasing hepatic vascular tone in cirrhosis. []
  • Relevance: Terutroban exerts its therapeutic effects by antagonizing the action of TXA2 at TP receptors. By blocking TXA2 binding, Terutroban inhibits platelet aggregation, vasoconstriction, and potentially mitigates atherosclerosis progression. [, ]

Prostaglandin H2 (PGH2)

  • Compound Description: PGH2, a cyclic endoperoxide, is a product of the arachidonic acid cascade and a precursor to other prostaglandins and thromboxane A2. Like TXA2, it activates TP receptors, leading to platelet aggregation and vasoconstriction. []
  • Relevance: Terutroban, as a TP receptor antagonist, blocks the actions of PGH2, alongside TXA2, at these receptors. This broader antagonism contributes to Terutroban's antithrombotic effects. []

Isoprostanes

  • Compound Description: Isoprostanes are a family of prostaglandin-like compounds generated by non-enzymatic peroxidation of arachidonic acid, particularly under conditions of oxidative stress. Certain isoprostanes act as TP receptor agonists, contributing to vasoconstriction and potentially atherogenesis. [, ]
  • Relevance: Terutroban's antagonism of TP receptors extends to isoprostane-mediated activation, distinguishing it from aspirin which does not inhibit these compounds. This broader spectrum of action suggests Terutroban may offer superior protection against atherogenesis. []

Prostacyclin (PGI2)

  • Compound Description: PGI2, synthesized from arachidonic acid via the cyclooxygenase pathway, acts as a potent vasodilator and inhibitor of platelet aggregation. It exerts these effects by activating IP receptors on platelets and vascular smooth muscle cells. []
  • Relevance: While not directly targeted by Terutroban, PGI2 is relevant due to its opposing actions to TXA2. Aspirin, at low doses, preferentially inhibits TXA2 synthesis while having a limited effect on PGI2. [] The contrasting effects of these two compounds highlight the complexities of eicosanoid signaling in thrombotic events.

U46619

  • Compound Description: U46619 is a synthetic analogue of TXA2. It selectively activates TP receptors, inducing platelet aggregation and vasoconstriction. [, , ]
  • Relevance: U46619 is frequently used in research to investigate the efficacy of TP receptor antagonists, including Terutroban. Studies have shown that Terutroban effectively inhibits U46619-induced platelet aggregation, highlighting its TP receptor blocking activity. [, , ]

Arachidonic Acid

  • Compound Description: Arachidonic acid is a polyunsaturated omega-6 fatty acid and a precursor to various eicosanoids, including TXA2, PGH2, and PGI2, through enzymatic pathways. []
  • Relevance: The efficacy of Terutroban in inhibiting platelet aggregation induced by arachidonic acid demonstrates its ability to block the downstream effects of this key precursor molecule. []

Collagen and ADP

  • Relevance: Studies have shown that Terutroban, while effectively inhibiting TXA2-mediated platelet aggregation, does not significantly affect aggregation induced by collagen or ADP. [, ] This suggests a specific action on TP receptors rather than a general antiplatelet effect.

Aspirin

  • Compound Description: Aspirin is a non-steroidal anti-inflammatory drug (NSAID) widely used as an antiplatelet agent. It irreversibly inhibits cyclooxygenase-1 (COX-1), reducing TXA2 synthesis and thus inhibiting platelet aggregation. []
  • Relevance: Aspirin serves as a key comparator to Terutroban in many studies investigating antiplatelet therapies. While both drugs aim to reduce TXA2 activity, Terutroban's TP receptor antagonism offers a more targeted approach and potentially a broader spectrum of action against other TP agonists. [, ] Studies comparing their efficacy in preventing stroke and other cardiovascular events have yielded mixed results. [, , , , , , ]

Properties

CAS Number

165538-40-9

Product Name

Terutroban

IUPAC Name

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1

InChI Key

HWEOXFSBSQIWSY-MRXNPFEDSA-N

SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

3-((6-amino-(4-chlorobenzenesulfonyl)-2-methyl-5,6,7,8-tetrahydronapht)-1-yl)propionic acid
3-((6R)-6-(((4-chlorophenyl)sulfonyl)amino)-2-methyl-5,6,7,8 tetrahydro-1-naphthalenyl) propanoic acid, sodium salt
S 18204
S-18204
S-18885
S-18886
S18886
terutroban
terutroban, sodium salt

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Isomeric SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.